molecular formula C11H13BrClN B7936774 N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine

Cat. No.: B7936774
M. Wt: 274.58 g/mol
InChI Key: ZBWDTTSEXZRTQY-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 2-bromo-5-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-chlorobenzyl chloride and cyclobutanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-bromo-5-chlorobenzyl chloride is added dropwise to a solution of cyclobutanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is valuable in organic synthesis for creating complex molecules and exploring new chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine
  • N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine
  • N-[(2-chloro-5-bromophenyl)methyl]cyclobutanamine

Uniqueness

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-5-4-9(13)6-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDTTSEXZRTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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